1-(1H-1,2,4-triazol-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 1H-1,2,4-triazole with butan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with butan-2-amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
1-(1H-1,2,4-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to antifungal effects.
Comparison with Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole derivative with similar applications in agriculture.
Triapenthenol: A triazole compound used as a plant growth regulator.
Uniqueness: 1-(1H-1,2,4-triazol-1-yl)butan-2-amine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
CAS No. |
1251323-14-4 |
---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.